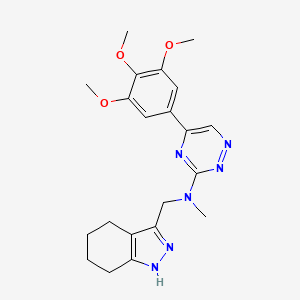
5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
Übersicht
Beschreibung
5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, also known as DMOCN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The chemical compound 5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, along with its analogs, is significant in the field of organic chemistry due to its versatility in synthesis and reactivity. Research has demonstrated various methodologies for synthesizing 5-alkylamino-1,3-oxazole-4-carbonitriles, which include compounds with morpholinyl substituents. These compounds exhibit interesting reactivities, such as undergoing transformations with hydrazine hydrate to form different structures based on the substituents present on the oxazole ring. For example, 5-(morpholin-4-yl)-2‑(2-phthalimidoethyl)-1,3-oxazole-4-carbonitrile reacts with hydrazine hydrate to form 2-(2-aminoethyl)-5-(morpholin-4‑yl)-1,3-oxazole-4-carbonitrile, showcasing its potential for generating new compounds with varied functionalities (Chumachenko et al., 2014).
Interaction with Nitrogen-containing Bases
The interaction of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitriles with nitrogen-containing bases reveals the compound's ability to undergo nucleophilic substitution and ring cleavage reactions. This reactivity is crucial for the synthesis of various heterocyclic compounds, indicating the compound's role in expanding the toolbox for synthetic organic chemistry and potentially contributing to the development of new materials or pharmaceuticals (Shablykin et al., 2008).
Potential Antimicrobial Activities
Some derivatives of 1,3-oxazole-4-carbonitriles, including those with morpholinyl substituents, have been explored for their antimicrobial activities. The synthesis of new compounds from these precursors and their evaluation against various microorganisms can lead to the discovery of novel antimicrobial agents. This demonstrates the compound's significance in medicinal chemistry and its potential applications in developing new therapies for infectious diseases (Bektaş et al., 2010).
Catalysis and Material Science
The structural framework of 5-(2,6-dimethyl-4-morpholinyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile and its derivatives can be instrumental in catalysis and material science. Their potential as ligands in metal complexes that catalyze ethylene oligomerization, for instance, highlights their importance in industrial chemistry. Such applications are pivotal for the development of new catalytic processes that are more efficient and environmentally friendly (Speiser et al., 2004).
Eigenschaften
IUPAC Name |
5-(2,6-dimethylmorpholin-4-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-6-4-5-7-14(11)16-19-15(8-18)17(22-16)20-9-12(2)21-13(3)10-20/h4-7,12-13H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAHZGPFWTJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4064358.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4064361.png)
![4-allyl-3-[(2-fluorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4064363.png)
![N-(4-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064364.png)
![6-chloro-3-[4-(2-furoyl)-1-piperazinyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4064370.png)
![3-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]amino}carbonyl)phenyl acetate](/img/structure/B4064376.png)
![5-allyl-3-amino-4,6-dimethyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4064380.png)
![2-naphthyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B4064382.png)
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4064399.png)


![1-(3-chlorophenyl)-4-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]piperazine](/img/structure/B4064441.png)
![10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4064447.png)
